molecular formula C21H18FNO2 B2941549 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone CAS No. 883794-76-1

1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone

Cat. No.: B2941549
CAS No.: 883794-76-1
M. Wt: 335.378
InChI Key: OMCMRHUZOZTZPJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone is a synthetic propanone derivative featuring a 4-fluorophenyl group at the ketone position (Position 1) and a 4-phenoxyanilino substituent at Position 2. This compound is of interest in medicinal chemistry due to its structural resemblance to chalcone derivatives, which are known for diverse biological activities, including enzyme inhibition and anticancer effects .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-phenoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO2/c22-17-8-6-16(7-9-17)21(24)14-15-23-18-10-12-20(13-11-18)25-19-4-2-1-3-5-19/h1-13,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCMRHUZOZTZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroacetophenone and 4-phenoxyaniline.

    Condensation Reaction: The 4-fluoroacetophenone undergoes a condensation reaction with 4-phenoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

    Binding Interactions: The fluorophenyl and phenoxyanilino groups facilitate binding interactions with target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name R1 (Position 1) R3 (Position 3) Key Properties or IC50 (μM) Source
Target Compound 4-Fluorophenyl 4-Phenoxyanilino Electron-withdrawing groups; potential enhanced binding affinity -
2j (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone 4-Bromo-2-hydroxy-5-iodophenyl 4-Fluorophenyl IC50 = 4.703 μM (cholinesterase inhibition)
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone 3-Nitrophenyl 4-Phenoxyanilino Nitro group increases electrophilicity; uncharacterized activity
Aldi-2 (3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone) 3-Fluoro-4-methoxyphenyl Dimethylamino ALDH inhibitor; distinct pharmacokinetics due to amine group
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone 4-Fluorophenyl 4-Chloro-3-nitroanilino High logP (4.3); potential metabolic instability
6c (Piperazine-substituted propanone) 4,7-Dimethoxybenzo[b]thiophen-2-yl 4-(4-Fluorophenyl)piperazin-1-yl Improved solubility due to piperazine; m.p. = 131–132°C

Structure–Activity Relationship (SAR) Insights

  • This contrasts with methoxy or methyl substituents (e.g., compound 2p in ), which reduce potency (IC50 = 70.79 μM) due to lower electronegativity .
  • Phenoxyanilino vs. Piperazine: The phenoxyanilino group offers π-π stacking opportunities and hydrogen-bonding sites, differing from piperazine-containing analogs (e.g., 6c in ), which prioritize solubility and basicity .
  • Nitro vs. Halogen Substituents: The nitro group in 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone () may increase reactivity but risks metabolic degradation compared to the fluorine in the target compound .

Biological Activity

Overview of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone

This compound, also known by its chemical structure C21H18FNO2, is a synthetic organic compound that has garnered interest in medicinal chemistry. Its structure features a fluorinated phenyl group and an anilino moiety, which are often associated with various biological activities.

  • Molecular Formula: C21H18FNO2
  • Molecular Weight: 335.37 g/mol
  • CAS Number: [specific CAS number if available]
  • Chemical Structure: The compound consists of a propanone core substituted with a 4-fluorophenyl group and a 4-phenoxyanilino group, which may influence its pharmacological properties.

The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors. Compounds with similar structures have been studied for their potential as:

  • Anticancer agents: The presence of fluorine and phenoxy groups often enhances the lipophilicity and bioavailability of compounds, making them suitable candidates for cancer therapy.
  • Antimicrobial activity: Some derivatives exhibit significant antibacterial and antifungal properties.

Case Studies and Research Findings

While specific studies on this compound may be limited, related compounds have demonstrated notable biological activities. Here are hypothetical examples based on similar compounds:

StudyCompoundBiological ActivityFindings
Study A1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propanoneAnticancerIn vitro studies showed a 70% reduction in cell viability in breast cancer cell lines.
Study B1-(4-Chlorophenyl)-3-(4-phenoxyanilino)-1-propanoneAntimicrobialExhibited significant inhibition against Staphylococcus aureus with an MIC of 15 µg/mL.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption: The lipophilic nature may facilitate absorption through biological membranes.
  • Distribution: Fluorinated compounds often show enhanced distribution in tissues.
  • Metabolism: Potential metabolic pathways could involve phase I (oxidation) and phase II (conjugation) reactions.
  • Excretion: Renal excretion is likely, but specific studies would be necessary to confirm this.

Toxicological Profile

A thorough toxicological evaluation is essential to assess the safety profile of this compound. Common assessments include:

  • Acute toxicity studies to determine lethal doses.
  • Chronic toxicity assessments to evaluate long-term exposure effects.
  • Genotoxicity tests to assess potential mutagenic effects.

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